N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c1-13-3-8-17(14(2)11-13)23(21,22)20-12-18(9-10-18)15-4-6-16(19)7-5-15/h3-8,11,20H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNILVPFZFPWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the cyclopropanation of a fluorophenyl derivative followed by sulfonamide formation. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Therapeutic Applications
Anti-Cancer Activity:
The compound has been investigated for its potential as an anti-neoplastic agent. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, similar compounds have shown efficacy in inhibiting Mer kinase, which is implicated in various cancers such as acute lymphoblastic leukemia (ALL) and non-small cell lung cancer (NSCLC) .
Mechanism of Action:
The mechanism of action involves the inhibition of Mer phosphorylation, leading to reduced tumor cell viability. In vitro studies demonstrated that treatment with related compounds resulted in significant reductions in colony formation in soft agar assays, indicating potent anti-tumor effects .
Structure-Activity Relationship Studies
Chemical Modifications:
Research into the structure-activity relationships (SAR) of this compound has revealed that modifications to its chemical structure can enhance its potency and selectivity against target kinases. For example, the introduction of fluorine atoms has been shown to improve binding affinity to specific receptors .
Table 1: Structure-Activity Relationships of Related Compounds
| Compound Name | Modification | IC50 (nM) | Target Kinase |
|---|---|---|---|
| UNC1062 | None | 6.4 | Mer |
| UNC569 | None | 141 | Mer |
| N-(4-Fluorophenyl) Cyclopropyl Derivative | Fluorine addition | TBD | TBD |
Pharmacokinetics and Bioavailability
Oral Bioavailability:
Studies have indicated that compounds structurally related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide exhibit favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier effectively. This characteristic is crucial for developing therapies targeting central nervous system disorders .
Potential in Neurological Disorders
CNS Applications:
Given its ability to penetrate the central nervous system, there is potential for this compound to be explored in treating neurological disorders. The engagement with serotonin receptors suggests possible applications in mood disorders or neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and analogues from the evidence:
Key Observations:
- Cyclopropane vs. Larger Rings: The cyclopropyl group imposes greater steric hindrance than cyclobutyl or pyrimidine rings, possibly affecting target selectivity .
Physicochemical Properties
- Melting Points: Compounds with rigid structures (e.g., cyclopropane in 27i) exhibit higher melting points (109–110°C) than flexible analogues (e.g., 27l: 98–102°C), suggesting improved crystallinity . The target compound’s melting point is likely >100°C, assuming similar trends.
- Chromatographic Behavior: Higher Rf values (e.g., 0.70 for 27m ) correlate with increased lipophilicity. The target compound’s 2,4-dimethyl groups may elevate its Rf compared to polar derivatives like 27l (Rf = 0.29).
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18FNO2S
- Molecular Weight : 295.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with microtubule dynamics .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways:
- Carbonic Anhydrase Inhibition : Studies indicate that this compound inhibits carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues. This inhibition may contribute to its anticancer effects by altering pH levels within tumors .
Study 1: Cytotoxicity Assessment
A study conducted on the A549 and HeLa cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for A549 cells and 20 µM for HeLa cells, indicating significant cytotoxicity at relatively low concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| HeLa | 20 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action revealed that the compound disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analysis and immunofluorescence microscopy, which showed altered microtubule structures in treated cells compared to controls.
Research Findings Summary
The biological activity of this compound can be summarized as follows:
- Cytotoxicity : Effective against multiple cancer cell lines.
- Enzyme Inhibition : Significant inhibition of carbonic anhydrase.
- Mechanism : Induces apoptosis and disrupts microtubule dynamics.
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Example from ) |
|---|---|
| R factor | 0.056 |
| wR factor | 0.125 |
| Dihedral angle (aryl) | 19.4° |
| Hydrogen bond length | 2.01–2.89 Å |
Advanced: How should researchers address contradictions between computational binding affinity predictions and experimental IC₅₀ values in enzyme inhibition studies?
Methodological Answer:
- Re-evaluate Model Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) in molecular docking to account for cyclopropane ring strain and sulfonamide polarity. Compare with QSPR models from CC-DPS, which integrate quantum chemistry and neural networks .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, fluorophenyl substituents may enhance hydrophobic interactions unaccounted for in simulations .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide) to identify trends in substituent effects .
Advanced: What experimental designs are optimal for studying the metabolic stability of the cyclopropane moiety in vivo?
Methodological Answer:
- Isotope Labeling : Synthesize a ¹³C-labeled cyclopropane derivative to track metabolic breakdown via LC-MS. Use liver microsomes or hepatocyte assays to identify oxidative metabolites .
- Comparative Studies : Test analogs with/without the cyclopropane ring in pharmacokinetic (PK) models. For example, cyclopropane-containing sulfonamides in showed altered half-lives due to reduced cytochrome P450 oxidation .
- Computational ADME : Apply tools like SwissADME to predict bioavailability and efflux ratios, then correlate with in vivo data .
Basic: Which in vitro assays are most suitable for initial evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition of target enzymes like carbonic anhydrase or kinases. The sulfonamide group often acts as a zinc-binding motif .
- Cellular Uptake : Perform confocal microscopy with a fluorescently tagged derivative (e.g., FITC conjugate) to assess membrane permeability in cell lines .
- Cytotoxicity Screening : Use MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses. Compare with control sulfonamides to establish structure-activity trends .
Advanced: How can researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) using group contribution methods. For example, the 4-fluorophenyl group increases δD, favoring nonpolar solvents, while the sulfonamide enhances δP .
- Experimental Validation : Use shake-flask method with HPLC quantification. In -fluoro-N,N-dimethylbenzenesulfonamide showed 2.3 mg/mL solubility in DMSO vs. 0.08 mg/mL in hexane .
- Co-Solvency Strategies : Test binary solvent systems (e.g., DMSO/water) to improve solubility for biological assays .
Advanced: What mechanistic insights can be gained from studying intramolecular hydrogen bonding in this compound?
Methodological Answer:
- Dynamic NMR : Monitor temperature-dependent chemical shifts to identify hydrogen bonds between the sulfonamide NH and adjacent methyl/fluoro groups .
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict bond lengths and angles. Compare with crystallographic data (e.g., ’s 2.01 Å N–H···O bond) .
- Impact on Bioactivity : Correlate hydrogen bonding with enzyme inhibition potency. Rigid conformations from intramolecular bonds may reduce entropic penalties upon target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
